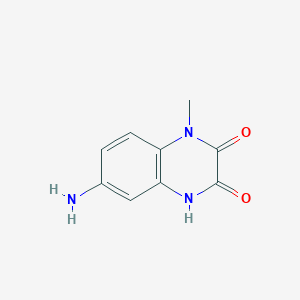

6-amino-1-methylquinoxaline-2,3(1H,4H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione is a heterocyclic compound belonging to the quinoxaline family. The molecular formula of this compound is C9H9N3O2, and it has a molecular weight of 191.19 g/mol.

Métodos De Preparación

The synthesis of 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione typically involves the alkylation of quinoxalines. One efficient method includes a one-pot reaction at room temperature using o-phenylenediamine and oxalic acid under solvent-free conditions . This green synthesis approach is advantageous due to its simplicity and environmental friendliness.

Análisis De Reacciones Químicas

6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: It can undergo substitution reactions, particularly at the amino group, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:

Medicinal Chemistry: It is studied as a potential inhibitor of d-amino acid oxidase (DAAO), which has implications in treating neurological disorders.

Biology: The compound’s interaction with various enzymes makes it a valuable tool in enzymatic studies.

Mecanismo De Acción

The mechanism of action of 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with the active site of d-amino acid oxidase (DAAO). The compound binds to the enzyme, inhibiting its activity and thereby affecting the metabolic pathways involving d-amino acids . This inhibition is crucial for its potential therapeutic effects in neurological conditions.

Comparación Con Compuestos Similares

6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione can be compared with other quinoxaline derivatives such as:

6-Methyl-1,4-dihydroquinoxaline-2,3-dione: This compound is similar in structure but lacks the amino group, which affects its reactivity and applications.

1,4-Dihydro-6-methylquinoxaline-2,3-dione: Another similar compound, differing in the position and type of substituents, which influences its chemical behavior and uses.

The unique presence of the amino group in 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione makes it particularly valuable for specific enzymatic interactions and medicinal applications.

Actividad Biológica

6-Amino-1-methylquinoxaline-2,3(1H,4H)-dione (often referred to as 6-aminoquinoxaline) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, particularly the amino group at the 6-position and the dione functionality, contribute to its reactivity and interaction with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications in medicine.

Structural Characteristics

The chemical structure of 6-aminoquinoxaline includes:

- Amino Group : Enhances reactivity and allows for the formation of various derivatives.

- Dione Functionality : Acts as a bioisostere for carboxylic acids, facilitating interactions with biological macromolecules.

The biological activity of 6-aminoquinoxaline is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to their active sites, blocking substrate access. This mechanism is crucial for its potential as a therapeutic agent.

- Receptor Modulation : It can act as either an agonist or antagonist at certain receptors, influencing cellular signaling pathways and modulating physiological responses.

Antimicrobial Activity

Research has demonstrated that 6-aminoquinoxaline exhibits antimicrobial properties against various bacterial strains. For instance:

- Inhibition Zones : The compound showed moderate activity against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 to 12 mm .

- Minimum Inhibitory Concentration (MIC) : Reported MIC values were around 75–80 mg/mL against tested pathogens .

Anticancer Activity

The compound has been evaluated for its anticancer properties across different cancer cell lines:

- Cell Lines Tested : Studies have included HCT116 (colon carcinoma), HepG2 (liver), and A431 (skin cancer) cells.

- IC50 Values : Some derivatives exhibited IC50 values as low as 0.29 µM, indicating potent antiproliferative effects comparable to standard chemotherapeutics like doxorubicin .

Comparative Analysis with Similar Compounds

To understand the unique properties of 6-aminoquinoxaline, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| Quinoxaline-2,3-dione | Lacks amino group at position 6 | Reduced reactivity and biological activity |

| 6-Chloroquinoxaline-2,3-dione | Chlorine instead of amino group | Different pharmacokinetic properties |

| 6-Methylquinoxaline-2,3-dione | Methyl group at position 6 | Altered enzyme interaction profiles |

The presence of the amino group in 6-aminoquinoxaline significantly enhances its reactivity and biological activity compared to its analogs.

Study on Anticancer Properties

A focused library of quinoxaline derivatives was synthesized and screened against various cancer cell lines. The most active compounds demonstrated strong growth inhibition and induced apoptosis in cancer cells through mechanisms involving DNA intercalation and topoisomerase inhibition .

Antimicrobial Evaluation

In a comparative study, several quinoxaline derivatives were synthesized and tested for antimicrobial efficacy. Among these, 6-aminoquinoxaline derivatives showed promising results against both Gram-positive and Gram-negative bacteria, indicating potential for development into new antimicrobial agents .

Propiedades

IUPAC Name |

7-amino-4-methyl-1H-quinoxaline-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-12-7-3-2-5(10)4-6(7)11-8(13)9(12)14/h2-4H,10H2,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOJMOQTNUNYMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)NC(=O)C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599301 |

Source

|

| Record name | 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123855-79-8 |

Source

|

| Record name | 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.